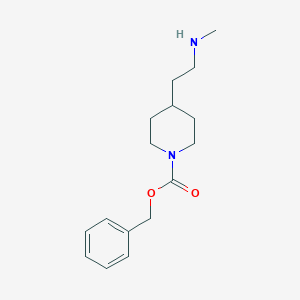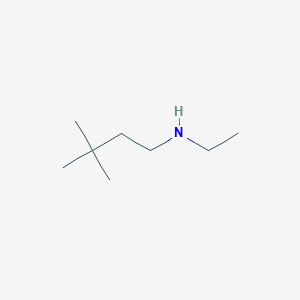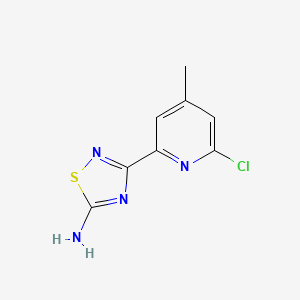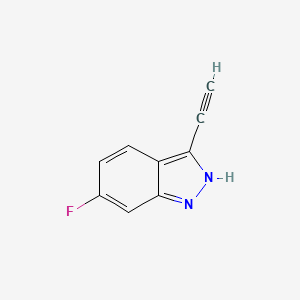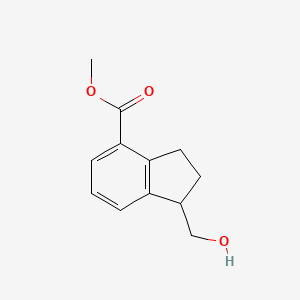
methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other fine chemicals. This compound features a unique structure with a hydroxymethyl group and a carboxylate ester, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of 1-indanone with formaldehyde and methanol in the presence of an acid catalyst to form the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-(carboxymethyl)-2,3-dihydro-1H-indene-4-carboxylate.
Reduction: 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-methanol.
Substitution: 1-(alkoxymethyl)-2,3-dihydro-1H-indene-4-carboxylate.
科学的研究の応用
Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ester group can undergo hydrolysis to release active metabolites that interact with cellular enzymes and receptors.
類似化合物との比較
- Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-3-carboxylate
- Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate
- Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-6-carboxylate
Comparison: Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate is unique due to its specific substitution pattern on the indene ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For instance, the position of the hydroxymethyl and carboxylate groups can affect the compound’s ability to interact with enzymes and receptors, leading to differences in pharmacological properties.
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)11-4-2-3-9-8(7-13)5-6-10(9)11/h2-4,8,13H,5-7H2,1H3 |
InChIキー |
DVUWEZNWSAVCTP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC2=C1CCC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



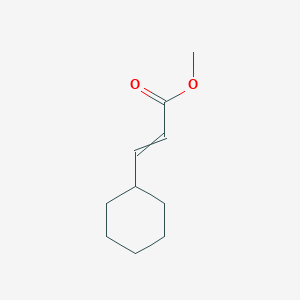
![2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
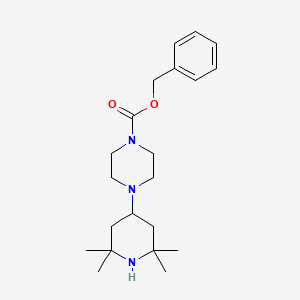
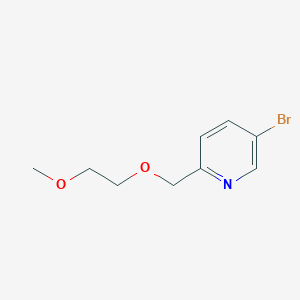
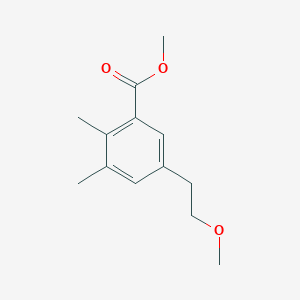
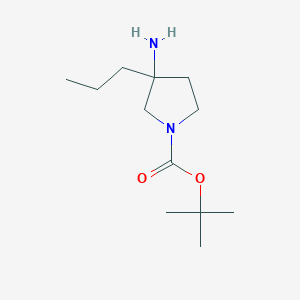
![4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13883012.png)
![[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
